molecular formula C13H17NO3 B14893827 2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid

2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid

Cat. No.: B14893827
M. Wt: 235.28 g/mol
InChI Key: IPKGITSEPWEIEE-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid is an organic compound with the molecular formula C13H17NO3 It is a derivative of propanoic acid and features a tolyl group attached to the acetamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-toluidine and 2-bromo-3-methylpropanoic acid.

    Amidation Reaction: The o-toluidine is reacted with 2-bromo-3-methylpropanoic acid in the presence of a base, such as sodium hydroxide, to form the acetamido intermediate.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent extraction and distillation.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The tolyl group may interact with hydrophobic regions of proteins or enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(p-tolyl)propanoic acid
  • 2-Methyl-3-(m-tolyl)propanoic acid
  • 2-Methyl-3-(2-(p-tolyl)acetamido)propanoic acid

Uniqueness

2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid is unique due to the specific positioning of the tolyl group and the acetamido moiety, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may result in different steric and electronic effects compared to its isomers, leading to distinct properties and applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-methyl-3-[[2-(2-methylphenyl)acetyl]amino]propanoic acid

InChI

InChI=1S/C13H17NO3/c1-9-5-3-4-6-11(9)7-12(15)14-8-10(2)13(16)17/h3-6,10H,7-8H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

IPKGITSEPWEIEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCC(C)C(=O)O

Origin of Product

United States

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